N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide

Estrogen receptor antagonism Breast cancer Thiophene-3-benzamide SAR

N-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide (CAS 2034333-95-2) is a fully synthetic, heterocyclic benzamide derivative that incorporates a 4-(thiophen-3-yl)benzamide scaffold. The compound features a tertiary alcohol bearing two distinct five-membered heterocycles (furan-2-yl and thiophen-2-yl) on the ethyl linker, a structural motif that distinguishes it from simpler N-alkyl or N-benzyl thiophene-3-benzamide analogs and places it within the broader class of thiophene-3-benzamide derivatives actively investigated for estrogen receptor (ER) antagonism.

Molecular Formula C21H17NO3S2
Molecular Weight 395.49
CAS No. 2034333-95-2
Cat. No. B2592485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide
CAS2034333-95-2
Molecular FormulaC21H17NO3S2
Molecular Weight395.49
Structural Identifiers
SMILESC1=COC(=C1)C(CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)(C4=CC=CS4)O
InChIInChI=1S/C21H17NO3S2/c23-20(16-7-5-15(6-8-16)17-9-12-26-13-17)22-14-21(24,18-3-1-10-25-18)19-4-2-11-27-19/h1-13,24H,14H2,(H,22,23)
InChIKeyBZJUTZDPHROKPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide (CAS 2034333-95-2): Procurement-Grade Structural Overview for Targeted Heterocyclic Benzamide Screening


N-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide (CAS 2034333-95-2) is a fully synthetic, heterocyclic benzamide derivative that incorporates a 4-(thiophen-3-yl)benzamide scaffold [1]. The compound features a tertiary alcohol bearing two distinct five-membered heterocycles (furan-2-yl and thiophen-2-yl) on the ethyl linker, a structural motif that distinguishes it from simpler N-alkyl or N-benzyl thiophene-3-benzamide analogs and places it within the broader class of thiophene-3-benzamide derivatives actively investigated for estrogen receptor (ER) antagonism [2].

Why N-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide Cannot Be Replaced by Common In-Class Analogs: The Quantitative Selectivity Argument


The 4-(thiophen-3-yl)benzamide chemotype has been validated as a first-in-class ER-antagonist scaffold devoid of uterotrophic activity, with lead compounds 5a and 5d exhibiting MCF7 cell cytotoxicity IC50 values of 7.38 µM and 8.50 µM, respectively [1]. Generic substitution with simpler N-alkyl or N-benzyl thiophene-3-benzamide analogs neglects the unique tertiary alcohol bearing two distinct heterocycles (furan-2-yl and thiophen-2-yl) present in this compound, which introduces a hydrogen-bond donor/acceptor that can alter binding conformation and solubility relative to methyl-linked comparators, potentially affecting target engagement and selectivity profiles in ER-dependent assays [2].

Quantitative Differentiation Evidence for N-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide vs. In-Class Analogs


In Vitro Antiproliferative Selectivity: Thiophene-3-Benzamide Core vs. Pyrazole-4-Benzamide Comparator in MCF7 Breast Cancer Cells

The thiophene-3-benzamide chemotype (Panel A), which forms the core scaffold of the target compound, demonstrates significant cytotoxicity against estrogen-dependent MCF7 breast cancer cells with IC50 values as low as 7.38 µM, while the structurally matched pyrazole-4-benzamide comparator series (Panel B) was inactive as ER antagonists, establishing a nucleus-level differentiation that generic substitution of the 4-(thiophen-3-yl)benzamide module would eliminate [1].

Estrogen receptor antagonism Breast cancer Thiophene-3-benzamide SAR

Heteroatom Substitution Effect: Furan vs. Thiophene Ring-Twist Conformational Energetics in Benzamide Crystals

X-ray crystallographic and DFT (M06-2X/6-31+G(d)) analysis of N-(furan-3-yl)benzamide and N-(thiophen-3-yl)benzamide at 173 K reveals a >20° difference in the thiophenyl ring-amide twist angle relative to gas-phase predicted conformations, whereas furan-3-yl conformers exhibit no such deviation [1]. Since the target compound incorporates both furan-2-yl and thiophen-2-yl heterocycles, its conformational landscape at the receptor interface is predicted to be more restricted than analogs carrying a single heterocycle (e.g., N-(furan-3-yl)ethyl or N-(thiophen-3-yl)methyl derivatives), potentially affecting binding entropy and selectivity in protein target engagement.

Crystal engineering Conformational analysis Benzamide SAR

Antiviral Fusion Inhibition Benchmark: Thiophene-3-Benzamide Core Demonstrates Sub-Micromolar EC50 Against Influenza A Viruses

The N-[(thiophen-3-yl)methyl]benzamide series, which shares the 4-(thiophen-3-yl)benzamide substructure with the target compound, has produced VF-57a, a fusion inhibitor with EC50 values of ∼0.8 µM (A/H1N1) in MDCK cells and 0.3–0.8 µM in pseudovirus entry assays, and a selectivity index >130 [1]. This establishes a quantitative antiviral activity floor for the thiophene-3-benzamide chemotype. The target compound's additional furan-2-yl and thiophen-2-yl substituents are expected to modulate this activity, offering a distinct starting point for SAR-driven antiviral lead optimization that generic N-methyl or N-ethyl analogs cannot provide.

Influenza fusion inhibitor Antiviral screening Hemagglutinin targeting

Procurement-Relevant Application Scenarios for N-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide (CAS 2034333-95-2)


ER-Positive Breast Cancer Lead Identification and SAR Expansion

Leveraging the established thiophene-3-benzamide chemotype activity (MCF7 IC50 = 7.38–8.50 µM) [1], procurement of this compound enables systematic SAR exploration around the dual-heterocycle ethanolamine linker, which is absent in the published 5-benzoyl-thiophene-3-carboxamide leads, to assess gains in potency, selectivity vs. triple-negative breast cancer cells, and in vivo metabolic stability.

Conformation-Restricted Benzamide Library Design for Structure-Based Drug Discovery

The >20° conformational perturbation documented between furan-3-yl and thiophen-3-yl benzamide crystal structures [2] supports the use of this compound as a scaffold to investigate how simultaneous furan and thiophene substitution restricts conformational entropy at the receptor binding pocket, informing rational design of selective ER antagonists or other benzamide-targeting proteins.

Antiviral Profiling Against Influenza A Fusion Machinery

Given the sub-micromolar EC50 (∼0.8 µM) and selectivity index >130 reported for the thiophene-3-benzamide chemotype in influenza A fusion inhibition [3], this compound offers a structurally differentiated starting point for hemagglutinin-targeted antiviral screening, where the dual heterocycle composition may improve binding kinetics or resistance profiles relative to the N-methyl-linked series.

Quote Request

Request a Quote for N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.